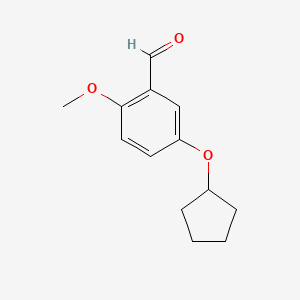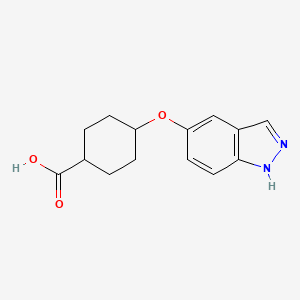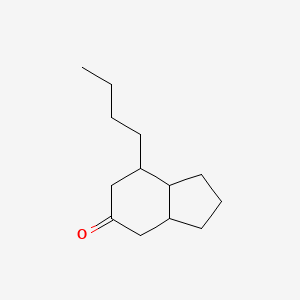
5H-Inden-5-one, 7-butyloctahydro-
概要
説明
5H-Inden-5-one, 7-butyloctahydro- is a chemical compound with the molecular formula C13H22O It is a derivative of indene, characterized by the presence of a butyl group and an octahydro structure, which indicates the saturation of the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Inden-5-one, 7-butyloctahydro- typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 5H-Inden-5-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions often involve temperatures ranging from 50°C to 100°C and hydrogen pressures of 10-50 atmospheres.
Industrial Production Methods
Industrial production of 5H-Inden-5-one, 7-butyloctahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The choice of catalyst and reaction conditions is optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
5H-Inden-5-one, 7-butyloctahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the butyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
5H-Inden-5-one, 7-butyloctahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5H-Inden-5-one, 7-butyloctahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Indene: The parent compound of 5H-Inden-5-one, 7-butyloctahydro-, with an unsaturated ring system.
Octahydroindene: A fully saturated derivative of indene without the butyl group.
Butylindene: An indene derivative with a butyl group but without the octahydro structure.
Uniqueness
5H-Inden-5-one, 7-butyloctahydro- is unique due to its combination of a butyl group and an octahydro structure This combination imparts specific chemical and physical properties, making it distinct from other indene derivatives
特性
CAS番号 |
72152-83-1 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
(3aS,7S,7aR)-7-butyl-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C13H22O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h10-11,13H,2-9H2,1H3/t10-,11-,13-/m0/s1 |
InChIキー |
NMJPUKVHEHWPMV-GVXVVHGQSA-N |
異性体SMILES |
CCCC[C@H]1CC(=O)C[C@H]2[C@H]1CCC2 |
正規SMILES |
CCCCC1CC(=O)CC2C1CCC2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-6-bromo-8-isopropyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8324923.png)
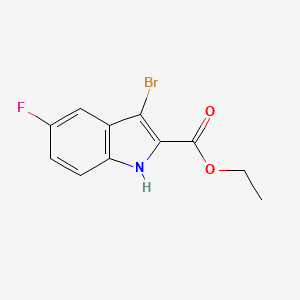
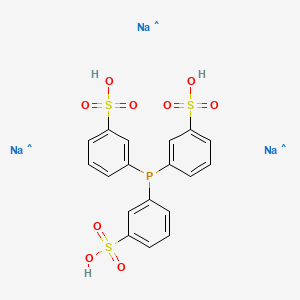
![7-Ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B8324934.png)
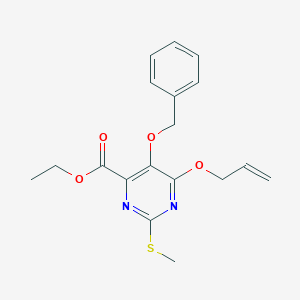
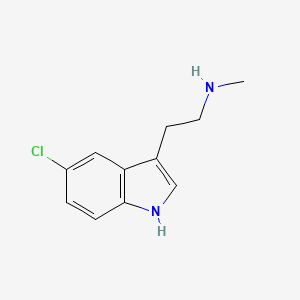
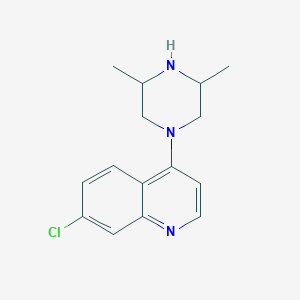
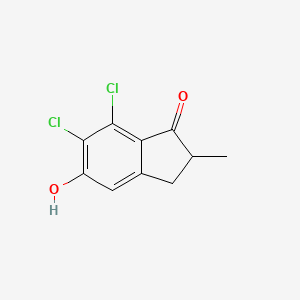
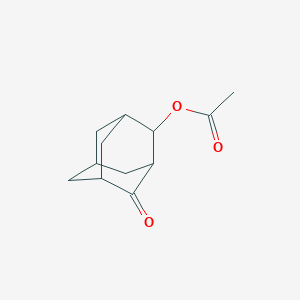
![Methyl 4-[[(trifluoromethyl)sulfonyl]oxy]-2H-chromene-6-carboxylate](/img/structure/B8324985.png)
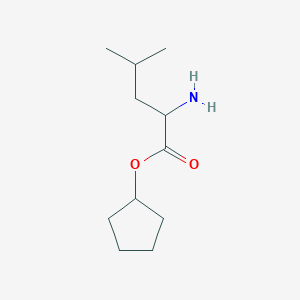
![2-Iodo-4-oxo-4,5-dihydro-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8324996.png)
